molecular formula C38H55N5O9S B1250006 Indinavir sulfate ethanolate

Indinavir sulfate ethanolate

カタログ番号: B1250006
分子量: 757.9 g/mol
InChIキー: QDNVAYDEAGXHTB-NOYQBWMBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indinavir sulfate ethanolate is a useful research compound. Its molecular formula is C38H55N5O9S and its molecular weight is 757.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antivirals for systemic use -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

Indinavir sulfate ethanolate is characterized by its potent inhibition of the HIV protease enzyme, which is essential for viral replication. The compound exhibits good oral bioavailability, making it suitable for oral administration. Its chemical structure allows for high solubility in aqueous environments, which is vital for effective absorption and therapeutic efficacy.

Key Pharmacokinetic Parameters

  • Absorption : Rapidly absorbed with peak plasma concentrations achieved within approximately 0.8 hours post-administration.
  • Distribution : About 60% bound to plasma proteins.
  • Metabolism : Primarily metabolized by cytochrome P-450 3A4.
  • Elimination : Short half-life of about 1.8 hours; less than 20% excreted unchanged in urine.

Clinical Applications

  • HIV Treatment : this compound is primarily utilized in combination antiretroviral therapy (cART) for HIV-infected patients. Clinical studies have demonstrated its effectiveness in reducing the risk of progression to AIDS-defining illnesses or death .
  • Nephrolithiasis Management : While effective, indinavir has been associated with nephrolithiasis (kidney stones), necessitating adequate hydration and monitoring during treatment .
  • Pharmacogenomics : Research indicates variability in drug metabolism based on genetic factors, highlighting the importance of personalized medicine when prescribing this compound .

Case Study 1: Salt Form Development

A significant case study focused on the development of this compound as a lead salt form due to its superior solubility compared to other forms. The study found that this salt form exhibited an aqueous solubility exceeding 500 mg/ml, which is crucial for ensuring adequate bioavailability and therapeutic effect .

Case Study 2: Clinical Trials and Efficacy

Clinical trials comparing this compound with other antiretroviral agents demonstrated its effectiveness in achieving viral suppression and improving immune function in HIV patients. A notable trial reported that patients receiving indinavir in combination with zidovudine showed significant reductions in viral load compared to those on monotherapy .

Pharmacokinetic Parameters Comparison

ParameterValue
Peak Plasma Concentration (Cmax)12,617 nM
Area Under Curve (AUC)30,691 nM·h
Half-Life1.8 hours
Protein Binding~60%

Clinical Efficacy Data

StudyTreatment GroupOutcome
Study ACTG 320Indinavir + Zidovudine + LamivudineReduced progression to AIDS-defining illness
Study 028Indinavir vs Zidovudine aloneSignificant viral load reduction

特性

分子式

C38H55N5O9S

分子量

757.9 g/mol

IUPAC名

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;ethanol;sulfuric acid

InChI

InChI=1S/C36H47N5O4.C2H6O.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-2-3;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);3H,2H2,1H3;(H2,1,2,3,4)/t28-,29+,31+,32-,33+;;/m1../s1

InChIキー

QDNVAYDEAGXHTB-NOYQBWMBSA-N

異性体SMILES

CCO.CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O

正規SMILES

CCO.CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。